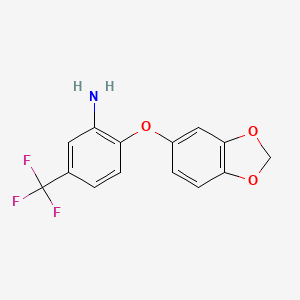

2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3/c15-14(16,17)8-1-3-11(10(18)5-8)21-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUFTYWJOLWCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Trifluoroethanol Derivatives via Ruppert–Prakash Reagent Addition

A critical intermediate in the synthesis is the trifluoroethanol derivative, prepared by nucleophilic addition of the Ruppert–Prakash reagent (TMSCF3) to aromatic aldehydes bearing nitro and alkoxy substituents. The general procedure involves:

- Addition of TMSCF3 to the aldehyde in anhydrous tetrahydrofuran (THF) at low temperature (−10 °C).

- Catalytic amounts of tetrabutylammonium fluoride (TBAF) are added to initiate the reaction.

- The mixture is stirred at room temperature for several hours to complete the addition.

- Subsequent hydrolysis of silyl ethers is performed by adding water and additional TBAF.

- The product is isolated by extraction and chromatographic purification.

This method yields trifluoroethanol derivatives with high efficiency (up to 92% yield reported) and purity suitable for further transformations.

Reduction of Nitro Groups to Anilines

The conversion of nitro-substituted trifluoroethanol intermediates to the corresponding anilines is achieved by zinc-mediated reduction in the presence of ammonium chloride:

- The nitro compound is dissolved in THF and mixed with a saturated aqueous solution of NH4Cl.

- Zinc powder is added portion-wise at 0 °C, and the mixture is stirred vigorously at room temperature for 16–24 hours.

- The reaction mixture is filtered to remove zinc residues.

- The aqueous phase is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.

- Purification by silica gel chromatography yields the aniline product as a light yellow solid with yields around 78% reported.

This reduction method is mild and compatible with sensitive trifluoromethyl and benzodioxole groups.

Ether Formation: Linking Benzodioxole to Aromatic Ring

The formation of the ether bond between the benzodioxole moiety and the aromatic ring bearing the trifluoromethyl group is typically achieved via nucleophilic aromatic substitution or Mitsunobu-type reactions:

- Phenolic hydroxyl groups on the benzodioxole ring are reacted with halogenated or activated aromatic substrates under basic conditions.

- Potassium carbonate (K2CO3) is commonly used as a base in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- The reaction proceeds at room temperature or slightly elevated temperatures (up to 80 °C) for several hours.

- The product is isolated by filtration and chromatographic purification.

This step ensures the selective formation of the 2-(1,3-benzodioxol-5-yloxy) linkage with high regioselectivity and yield (typically above 85%).

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Trifluoroethanol derivative formation | Aromatic aldehyde + TMSCF3 + TBAF in THF | −10 °C to RT | 3–16 hours | 90–92 | Hydrolysis with water and TBAF |

| Nitro group reduction | Zn powder + NH4Cl in THF/water | 0 °C to RT | 16–24 hours | 75–80 | Mild conditions, compatible with CF3 |

| Ether bond formation | Phenol + aryl halide + K2CO3 in DMF or acetonitrile | RT to 80 °C | 6–24 hours | 85–90 | Mitsunobu or nucleophilic substitution |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography with gradients of ethyl acetate/hexanes or dichloromethane/hexanes is used to purify intermediates and final products.

- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and purity, with characteristic signals for trifluoromethyl groups and benzodioxole protons.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weights.

- Melting Point: Used to assess purity and identity of crystalline products.

Summary of Research Findings

- The use of Ruppert–Prakash reagent for trifluoromethylation of aromatic aldehydes is efficient and scalable.

- Zinc-mediated reduction of nitro groups to anilines is effective under mild, aqueous conditions, preserving sensitive functional groups.

- Ether bond formation between benzodioxole and trifluoromethyl-substituted aromatic rings proceeds with high regioselectivity and yield.

- The overall synthetic route is modular, allowing for variation in substituents and functional groups for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzodioxole moiety can contribute to specific binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline can be contextualized against analogous trifluoromethyl-substituted aniline derivatives. Key comparisons are summarized below:

Key Observations:

Electronic Effects: The benzodioxole group in the target compound enhances electron density at the aromatic ring, contrasting with electron-withdrawing halogens (Br, F) or chlorophenoxy groups in analogs. This difference impacts reactivity in cross-coupling reactions .

Steric Considerations: Bulkier substituents like N-benzyl or 4-ethoxyphenoxy reduce steric accessibility, affecting reaction yields and biological target interactions .

Applications : Halogenated derivatives (e.g., 2-Bromo-5-(trifluoromethyl)aniline) are preferred for metal-catalyzed couplings, while the benzodioxole variant is prioritized in medicinal chemistry for its metabolic stability .

Biological Activity

2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline, also known as CAS No. 924858-70-8, is an organic compound characterized by its unique structure that includes a benzodioxole moiety and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antidiabetic and anticancer properties.

- Molecular Formula : C14H11F3NO3

- Molecular Weight : 297.229 g/mol

- CAS Number : 924858-70-8

The biological activity of this compound is largely attributed to its structural components:

- The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability.

- The benzodioxole moiety may facilitate specific interactions with biological targets such as enzymes or receptors.

Antidiabetic Activity

Recent studies have highlighted the potential of benzodioxole derivatives in the development of synthetic antidiabetic drugs. For instance, compounds structurally related to this compound have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism.

| Compound | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| IIa | 0.85 | IC50 > 150 µM |

| IIc | 0.68 | IC50 > 150 µM |

These findings suggest that derivatives similar to this compound could be developed into effective antidiabetic agents with minimal cytotoxicity to normal cells .

Anticancer Activity

The anticancer properties of benzodioxole derivatives have also been explored. In vitro studies indicate that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines while sparing normal cells. For example, compound IIc showed promising results against multiple cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Cell Line A | 26 |

| Cell Line B | 65 |

These results suggest that the compound may selectively target cancer cells, providing a therapeutic advantage in cancer treatment .

Case Studies and Research Findings

- Study on α-Amylase Inhibition : A study assessed the efficacy of benzodioxole derivatives against α-amylase using in vitro assays. The results indicated that compounds IIa and IIc effectively inhibited the enzyme with IC50 values of 0.85 µM and 0.68 µM respectively, showcasing their potential as antidiabetic agents .

- Cytotoxicity Evaluation : In a separate investigation, the cytotoxic effects of these compounds were evaluated across various cancer and normal cell lines using MTS assays. Notably, compounds demonstrated significant activity against cancer cells while showing negligible toxicity towards normal cells, which is crucial for therapeutic applications .

Q & A

Basic Research Question

- NMR Spectroscopy : 1H and 13C NMR can identify the benzodioxole moiety (δ ~6.0–6.5 ppm for aromatic protons) and trifluoromethyl group (δ ~120–125 ppm in 13C).

- LCMS/HPLC : High-resolution LCMS confirms molecular weight (e.g., [M+H]+), while reverse-phase HPLC (e.g., C18 columns with acetonitrile/water gradients) assesses purity. Retention times under acidic conditions (e.g., 0.1% formic acid) help resolve polar by-products .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with SHELXL refinement is recommended .

How can researchers resolve discrepancies in spectral data caused by substituent electronic effects?

Advanced Research Question

The trifluoromethyl group’s strong electron-withdrawing nature can deshield adjacent protons, complicating NMR interpretation. Strategies include:

- 2D NMR (COSY, NOESY, HSQC) : To assign overlapping signals and verify coupling patterns.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and compare them with experimental data.

- Isotopic Labeling : Use of deuterated solvents or 19F NMR to isolate specific resonances.

What strategies optimize crystal growth for X-ray diffraction studies of this compound?

Advanced Research Question

- Solvent Selection : Slow evaporation from a mixture of dichloromethane and hexane promotes crystal growth.

- Temperature Control : Gradual cooling (e.g., 4°C/day) minimizes lattice defects.

- Software Tools : SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions .

How can synthetic yields be improved when working with trifluoromethyl-substituted anilines?

Advanced Research Question

- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency with halogenated intermediates.

- Inert Atmosphere : Dry nitrogen/argon prevents oxidation of the aniline group.

- Microwave-Assisted Synthesis : Reduces reaction time and side-product formation in nucleophilic substitutions .

What are the key functional groups and their reactivity in this compound?

Basic Research Question

- Benzodioxole Ether : Sensitive to strong acids/bases but stable under mild conditions.

- Trifluoromethyl Group : Electron-withdrawing, directing electrophilic substitution to meta positions.

- Aniline : Reacts with electrophiles (e.g., acyl chlorides) but requires protection (e.g., acetylation) during synthesis.

How can researchers identify and quantify by-products in the synthesis?

Advanced Research Question

- HPLC-MS with Formic Acid Modifiers : Enhances ionization efficiency for low-abundance by-products.

- Isolation via Column Chromatography : Use silica gel or reverse-phase columns to separate intermediates.

- Kinetic Studies : Monitor reaction progress over time to identify unstable intermediates .

What safety protocols are essential when handling this compound?

Basic Research Question

- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact with aniline derivatives.

- Ventilation : Use fume hoods due to potential volatility of trifluoromethyl intermediates.

- Waste Disposal : Neutralize acidic/basic by-products before disposal in designated containers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.